Cas no 742014-65-9 (trans-3-Hydroxypiperidine-4-carboxylic acid)

Technical Introduction: trans-3-Hydroxypiperidine-4-carboxylic Acid trans-3-Hydroxypiperidine-4-carboxylic acid is a chiral piperidine derivative featuring both hydroxyl and carboxylic acid functional groups in a trans configuration. This compound serves as a versatile building block in organic synthesis and medicinal chemistry, particularly for the development of pharmacologically active molecules. Its rigid bicyclic structure and polar functional groups enhance its utility in designing ligands, inhibitors, and peptidomimetics. The stereochemistry of the hydroxyl and carboxyl groups allows for selective interactions with biological targets, making it valuable in asymmetric synthesis. High purity and well-defined stereochemistry ensure reproducibility in research applications. Its stability under standard conditions further supports its use in diverse synthetic pathways.
trans-3-Hydroxypiperidine-4-carboxylic acid structure
742014-65-9 structure
Product Name:trans-3-Hydroxypiperidine-4-carboxylic acid
CAS No:742014-65-9
MF:C6H11NO3
MW:145.156441926956
CID:560331
PubChem ID:45082767
Update Time:2025-05-21

trans-3-Hydroxypiperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • trans-3-Hydroxypiperidine-4-carboxylic acid
    • 4-Piperidinecarboxylicacid, 3-hydroxy-, trans- (9CI)
    • (3R,4S)-3-Hydroxy-4-piperidinecarboxylic acid
    • 4-Piperidinecarboxylicacid, 3-hydroxy-, (3R,4S)-rel-
    • 742014-65-9
    • trans-3-Hydroxypiperidine-4-carboxylicacid
    • Inchi: 1S/C6H11NO3/c8-5-3-7-2-1-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
    • InChI Key: ASDFUVTYTVOHPL-WHFBIAKZSA-N
    • SMILES: O[C@H]1CNCC[C@@H]1C(=O)O

Computed Properties

  • Exact Mass: 145.074
  • Monoisotopic Mass: 145.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6A^2
  • XLogP3: -2.9

trans-3-Hydroxypiperidine-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM524831-1g
trans-3-Hydroxypiperidine-4-carboxylic acid
742014-65-9 95%
1g
$1667 2022-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1635086-1g
(3S,4R)-rel-3-Hydroxypiperidine-4-carboxylic acid
742014-65-9 98%
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¥26155.00 2024-07-28

Additional information on trans-3-Hydroxypiperidine-4-carboxylic acid

trans-3-Hydroxypiperidine-4-carboxylic Acid: A Comprehensive Overview

trans-3-Hydroxypiperidine-4-carboxylic acid (CAS No. 742014-65-9) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This molecule, characterized by its unique piperidine ring structure with a hydroxyl group at the 3-position and a carboxylic acid group at the 4-position, has garnered attention due to its potential applications in drug development and advanced materials. Recent studies have shed light on its synthetic pathways, biological activities, and structural properties, making it a focal point for researchers worldwide.

The synthesis of trans-3-hydroxypiperidine-4-carboxylic acid has been optimized through various methodologies, including enantioselective catalysis and asymmetric synthesis. These advancements have enabled the production of enantiomerically pure samples, which are crucial for studying the compound's stereochemical effects. For instance, researchers have employed proline-based catalysts to achieve high enantioselectivity in the synthesis of this compound, paving the way for its use in chiral recognition studies.

In terms of biological activity, trans-3-hydroxypiperidine-4-carboxylic acid has demonstrated potential as a modulator of ion channels and receptors. Recent findings suggest that it may act as an antagonist or agonist depending on the target protein, making it a promising candidate for drug development. Preclinical studies have shown that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are implicated in various diseases such as hypertension, pain, and neurodegenerative disorders.

The structural properties of this compound are equally intriguing. Its rigid piperidine framework provides stability while allowing flexibility for interactions with biological targets. Computational studies using molecular docking have revealed that the hydroxyl and carboxylic acid groups play pivotal roles in hydrogen bonding and van der Waals interactions, which are essential for its bioactivity. Furthermore, the trans configuration ensures optimal spatial arrangement of these functional groups, enhancing its binding affinity to target proteins.

From a materials science perspective, trans-3-hydroxypiperidine-4-carboxylic acid has been explored as a building block for constructing supramolecular assemblies and functional polymers. Its ability to form hydrogen bonds makes it suitable for designing self-healing materials and stimuli-responsive systems. Recent research has focused on incorporating this compound into polymer networks to enhance their mechanical properties and responsiveness to external stimuli such as temperature or pH changes.

In conclusion, trans-3-hydroxypiperidine-4-carboxylic acid (CAS No. 742014-65-9) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthesis and characterization techniques, positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the fields of medicine and materials science.

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